REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:3][CH:4]([OH:6])[CH3:5].C(C(=CC1C=CC=CC=1)C=O)CCCC.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-]>>[CH3:1][C:2]([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:3][C:4](=[O:6])[CH3:5] |f:2.3.4.5|
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Name
|
|
Quantity
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150 g
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Type
|
reactant
|
Smiles
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CC(=CC(C)O)CCC=C(C)C
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Name
|
|
Quantity
|
252.5 g
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Type
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reactant
|
Smiles
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C(CCCC)C(C=O)=CC1=CC=CC=C1
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Name
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aluminum isopropoxide
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Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
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CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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A product/reactant mixture is then distilled over a 15 cm
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Type
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TEMPERATURE
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Details
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column (reflux ratio 1:1)
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Name
|
|
Type
|
|
Smiles
|
CC(=CC(C)=O)CCC=C(C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |